molecular formula C11H7BrN2 B14119678 2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile

2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B14119678
M. Wt: 247.09 g/mol
InChI Key: DQHIEDSXOKASGC-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile is an organic compound with the molecular formula C11H7BrN2. It is characterized by a cyclopropane ring substituted with a bromophenyl group and two cyano groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromobenzyl chloride with malononitrile in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products Formed

    Substitution: 2-(2-Aminophenyl)cyclopropane-1,1-dicarbonitrile, 2-(2-Thiophenyl)cyclopropane-1,1-dicarbonitrile.

    Reduction: 2-(2-Bromophenyl)cyclopropane-1,1-diamine.

    Oxidation: 2-(2-Bromophenyl)cyclopropane-1,1-dicarboxylic acid.

Scientific Research Applications

2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues, while the cyano groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)cyclopropane-1,1-dicarbonitrile
  • 2-(2-Fluorophenyl)cyclopropane-1,1-dicarbonitrile
  • 2-(2-Methylphenyl)cyclopropane-1,1-dicarbonitrile

Uniqueness

2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher polarizability can lead to different chemical and biological behaviors, making this compound particularly valuable for specific applications.

Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

2-(2-bromophenyl)cyclopropane-1,1-dicarbonitrile

InChI

InChI=1S/C11H7BrN2/c12-10-4-2-1-3-8(10)9-5-11(9,6-13)7-14/h1-4,9H,5H2

InChI Key

DQHIEDSXOKASGC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C#N)C#N)C2=CC=CC=C2Br

Origin of Product

United States

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